molecular formula C15H14N4O2 B375379 methyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate

methyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate

Cat. No.: B375379
M. Wt: 282.3g/mol
InChI Key: CVTSIXHPHVIUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(1H-benzotriazol-1-ylmethyl)amino]benzoate is an organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis . This compound is characterized by the presence of a benzotriazole moiety, which imparts unique physicochemical properties to the molecule.

Preparation Methods

The synthesis of methyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate typically involves the reaction of 1H-benzotriazole with 4-chloromethylbenzoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the benzotriazole moiety replaces the chlorine atom on the benzoate . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

Methyl 4-[(1H-benzotriazol-1-ylmethyl)amino]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-[(1H-benzotriazol-1-ylmethyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate involves its interaction with specific molecular targets. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to the modulation of their activity . This interaction can result in the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target.

Comparison with Similar Compounds

Methyl 4-[(1H-benzotriazol-1-ylmethyl)amino]benzoate can be compared with other benzotriazole derivatives, such as:

The uniqueness of methyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate lies in its benzotriazole moiety, which imparts distinct physicochemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.3g/mol

IUPAC Name

methyl 4-(benzotriazol-1-ylmethylamino)benzoate

InChI

InChI=1S/C15H14N4O2/c1-21-15(20)11-6-8-12(9-7-11)16-10-19-14-5-3-2-4-13(14)17-18-19/h2-9,16H,10H2,1H3

InChI Key

CVTSIXHPHVIUFE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2

Origin of Product

United States

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